molecular formula C18H15F4N3O3 B317552 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Katalognummer: B317552
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: XHFJBVHVGSMBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a piperazine ring

Eigenschaften

Molekularformel

C18H15F4N3O3

Molekulargewicht

397.3 g/mol

IUPAC-Name

(4-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H15F4N3O3/c19-13-3-1-12(2-4-13)17(26)24-9-7-23(8-10-24)16-6-5-14(25(27)28)11-15(16)18(20,21)22/h1-6,11H,7-10H2

InChI-Schlüssel

XHFJBVHVGSMBSK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Piperazine Ring Formation: Cyclization to form the piperazine ring.

    Methanone Formation: Introduction of the methanone group.

Each step requires specific reagents and conditions, such as strong acids for nitration, fluorinating agents like Selectfluor, and trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical intermediate.

    Medicine: Explored for its activity against certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Unique due to its specific combination of functional groups.

    4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.

    4-Fluorophenyl 3-nitro-2-pyridinesulfenate: Contains similar functional groups but different core structure.

Uniqueness

The uniqueness of 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine lies in its specific combination of fluorine, nitro, and trifluoromethyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.